Pyroglutamyl behenate
Description
Properties
CAS No. |
37673-38-4 |
|---|---|
Molecular Formula |
C27H51NO3 |
Molecular Weight |
437.7 g/mol |
IUPAC Name |
docosyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C27H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-31-27(30)25-22-23-26(29)28-25/h25H,2-24H2,1H3,(H,28,29)/t25-/m0/s1 |
InChI Key |
GKCVFDIGISJVBA-VWLOTQADSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis Approaches for Pyroglutamyl Behenate (B1239552) and Related Esters
Chemical synthesis offers versatile routes to pyroglutamyl behenate, primarily through esterification reactions. These methods often require careful control of reaction conditions and the use of protecting groups to achieve high yields and purity.
Esterification Reactions Involving Pyroglutamic Acid and Behenyl Alcohol Derivatives
The direct esterification of pyroglutamic acid with behenyl alcohol represents the most straightforward chemical approach. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures and the removal of water to drive the equilibrium towards product formation. The use of a large excess of the alcohol or a solvent that forms an azeotrope with water can facilitate this process.
A significant challenge in the direct esterification of pyroglutamic acid is its limited solubility in common organic solvents. To circumvent this, a two-step approach involving an intermediate ester, such as ethyl or methyl pyroglutamate (B8496135), can be employed. This intermediate exhibits improved solubility and can subsequently undergo transesterification with behenyl alcohol. This strategy has been successfully applied to the synthesis of other long-chain pyroglutamate esters, such as pyroglutamate lauroyl ester, suggesting its applicability to behenyl derivatives. researchgate.netcirad.fr
The general scheme for this two-step synthesis can be represented as:
Formation of a short-chain alkyl pyroglutamate: Pyroglutamic Acid + R'OH (e.g., ethanol) ⇌ Ethyl Pyroglutamate + H₂O (where R' is a short alkyl chain)
Transesterification with Behenyl Alcohol: Ethyl Pyroglutamate + Behenyl Alcohol ⇌ this compound + R'OH
This method often leads to better reaction kinetics and higher yields compared to direct esterification. researchgate.net
Strategies for Protecting Group Manipulation in this compound Synthesis
The pyroglutamic acid molecule contains a secondary amine within its lactam ring. While this amine is less reactive than a primary amine, it can undergo side reactions under certain conditions. To prevent this and to enhance solubility or direct the reaction towards the desired esterification, N-protection of the pyroglutamic acid may be necessary.
Commonly used nitrogen-protecting groups in peptide and amino acid chemistry, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z), are suitable for this purpose. tandfonline.comresearchgate.net The synthesis of N-protected pyroglutamic acid esters can be achieved through facile procedures that minimize the risk of racemization. tandfonline.comresearchgate.net For instance, L-pyroglutamate esters can react with di-tert-butyl dicarbonate (B1257347) or dibenzyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to yield the corresponding N-protected esters in high yields. tandfonline.com
The introduction and subsequent removal of these protecting groups add extra steps to the synthesis but can be crucial for achieving a clean reaction and a pure final product. The choice of the protecting group depends on its stability under the esterification conditions and the ease of its removal without affecting the newly formed ester bond.
It is important to note that direct synthesis of N-protected pyroglutamic acid esters from pyroglutamic acid esters without significant racemization can be challenging. tandfonline.com Therefore, careful selection of the synthetic route and reaction conditions is paramount to maintain the stereochemical integrity of the chiral center in pyroglutamic acid.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is critical for maximizing the yield and selectivity of this compound synthesis. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time.
For acid-catalyzed esterifications, the concentration of the acid catalyst needs to be carefully controlled to promote the reaction without causing significant side reactions, such as dehydration or racemization. The reaction temperature is often a trade-off between reaction rate and product stability. While higher temperatures can accelerate the reaction, they may also lead to the degradation of the product or loss of stereochemical purity. google.com
The choice of solvent is also crucial, especially considering the differing polarities of pyroglutamic acid and behenyl alcohol. A solvent that can solubilize both reactants to some extent is ideal. In some cases, solvent-free systems are employed, particularly in enzymatic reactions, to increase reactant concentration and simplify downstream processing.
The molar ratio of the reactants is another important factor. Using an excess of one reactant, typically the less expensive or more easily removable one, can shift the reaction equilibrium towards the product side.
A summary of key parameters for optimization is presented in the table below.
| Parameter | Considerations for Optimization | Potential Impact on Yield and Selectivity |
| Catalyst | Type (e.g., mineral acid, sulfonic acid, ion-exchange resin) and concentration. | Affects reaction rate and potential for side reactions. |
| Temperature | Balancing reaction kinetics with thermal stability of reactants and products. | Higher temperatures increase reaction rate but may lead to degradation or racemization. |
| Solvent | Solubility of reactants, azeotropic removal of water, and compatibility with the reaction. | Influences reaction rate and ease of product isolation. |
| Reactant Molar Ratio | Using an excess of one reactant to drive the equilibrium. | Can significantly increase the conversion of the limiting reactant. |
| Reaction Time | Monitoring the reaction progress to determine the optimal endpoint. | Insufficient time leads to low conversion, while excessive time can result in side products. |
Enzymatic Synthesis and Biocatalytic Pathways for Lipid-Amino Acid Conjugates
Enzymatic synthesis provides a green and highly selective alternative to chemical methods for producing lipid-amino acid conjugates like this compound. Biocatalysts, particularly lipases, operate under mild conditions, which helps to preserve the stereochemistry and reduce the formation of byproducts.
Enzyme-Mediated Esterification Processes for Fatty Acid Conjugation
Lipases are widely used for the synthesis of esters due to their ability to catalyze esterification, transesterification, and alcoholysis reactions. nih.gov The enzymatic synthesis of pyroglutamyl esters with fatty alcohols has been successfully demonstrated, with lipases showing good activity and selectivity. researchgate.netgoogle.com
The most commonly employed lipase (B570770) for this type of reaction is the immobilized lipase B from Candida antarctica (often known by its commercial name, Novozym 435). researchgate.netgoogle.com This enzyme has shown high efficiency in the synthesis of pyroglutamate esters with various chain-length alcohols, including octyl, decyl, and dodecyl alcohols, suggesting its suitability for the longer-chain behenyl alcohol as well. researchgate.net
The enzymatic reaction can be carried out as a direct esterification of pyroglutamic acid with behenyl alcohol or, more efficiently, as a transesterification reaction starting from a short-chain pyroglutamate ester, such as ethyl pyroglutamate. researchgate.netcirad.fr The latter approach is often preferred due to the better solubility of the ethyl pyroglutamate in organic solvents compared to free pyroglutamic acid, leading to improved reaction kinetics and yields. researchgate.net
The table below summarizes the findings from a study on the lipase-catalyzed synthesis of pyroglutamate lauroyl ester, which provides a model for the synthesis of this compound.
| Parameter | Optimal Condition/Finding | Reference |
| Enzyme | Candida antarctica lipase B | researchgate.net |
| Reaction Type | Alcoholysis of ethyl pyroglutamate | researchgate.netcirad.fr |
| Solvent | Acetonitrile | researchgate.net |
| Substrate Molar Ratio | 1:5 (ethyl pyroglutamate:fatty alcohol) | researchgate.net |
| Enzyme Load | 10% (w/w) | researchgate.net |
| Yield | 65-70% for octyl, decyl, and dodecyl esters | researchgate.net |
Chemoenzymatic Routes for Selective this compound Formation
This approach allows for the optimization of each step independently. The chemical synthesis can be optimized for high conversion of pyroglutamic acid, while the enzymatic step can be tailored for high selectivity and yield of the final this compound under mild conditions. This strategy has been shown to be advantageous for the synthesis of similar pyroglutamic acid fatty esters. researchgate.net
The integration of chemical and enzymatic steps offers a powerful platform for the sustainable and efficient production of complex molecules like this compound.
Advanced Characterization and Analytical Techniques
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for determining the molecular architecture of Pyroglutamyl behenate (B1239552). They provide detailed information about the connectivity of atoms, the three-dimensional arrangement of the molecule, and its exact molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Pyroglutamyl behenate. Advanced 2D NMR experiments are particularly powerful for unambiguously establishing the covalent linkage between the pyroglutamate (B8496135) headgroup and the behenate tail.
¹H NMR: The proton NMR spectrum would provide initial information, showing characteristic signals for the protons on the pyroglutamate ring and the long alkyl chain of the behenate moiety. The integration of these signals would help confirm the ratio of the two components.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments, confirming the presence of the 22 carbons of the behenate chain and the 5 carbons of the pyroglutamate ring, including the two carbonyl carbons (one amide, one carboxylic acid).
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for piecing together the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyroglutamate ring and along the behenate chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom's chemical shift based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. A key HMBC correlation would be observed between the protons on the carbon adjacent to the amide nitrogen of the pyroglutamate ring and the carbonyl carbon of the behenate moiety, providing unequivocal evidence of the N-acyl linkage.
The conformational ensemble of the molecule, particularly the orientation of the fatty acid chain relative to the polar headgroup, can be investigated using advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or by analyzing changes in chemical shifts under different solvent conditions. nih.govnih.govresearchgate.net
Table 1: Hypothetical NMR Data for this compound
This interactive table provides expected chemical shift ranges based on the molecular structure. Click on a row for more details.
| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Key Correlations (HMBC) |
| Pyroglutamate Ring CH | ¹H / ¹³C | 4.2-4.5 / 55-60 | Correlation to both ring carbonyls |
| Pyroglutamate Ring CH₂ | ¹H / ¹³C | 2.0-2.5 / 25-35 | Correlation to adjacent CH and C=O |
| Pyroglutamate Amide C=O | ¹³C | 175-180 | Correlation from ring protons |
| Behenate α-CH₂ | ¹H / ¹³C | 2.2-2.6 / 35-40 | Correlation to behenate C=O |
| Behenate C=O | ¹³C | 170-175 | Correlation from α-CH₂ and pyroglutamate ring CH |
| Behenate Chain (CH₂)n | ¹H / ¹³C | 1.2-1.4 / 28-30 | N/A |
| Behenate Terminal CH₃ | ¹H / ¹³C | 0.8-0.9 / 10-15 | N/A |
Mass Spectrometry (MS) Techniques for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, can measure the mass with high precision, allowing for the calculation of a unique elemental formula.
The analysis of fragmentation patterns through tandem mass spectrometry (MS/MS) provides structural information that corroborates NMR data. ed.ac.uk In an MS/MS experiment, the molecular ion of this compound is isolated and fragmented. The resulting fragment ions are then analyzed. For this compound, the fragmentation pattern would likely be dominated by specific cleavages. youtube.comlibretexts.orglibretexts.org A common fragmentation would be the cleavage of the amide bond, resulting in ions corresponding to the pyroglutamate ring and the behenate acylium ion. This helps to confirm the identity of the two constituent parts of the molecule. bris.ac.uk
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₂₇H₄₉NO₃)
This table details the expected mass-to-charge ratios (m/z) for the molecular ion and key fragments. The exact mass is crucial for formula confirmation.
| Ion | Formula | Calculated Exact Mass (m/z) | Description |
| [M+H]⁺ | [C₂₇H₅₀NO₃]⁺ | 436.3785 | Protonated Molecular Ion |
| [M+Na]⁺ | [C₂₇H₄₉NO₃Na]⁺ | 458.3605 | Sodiated Molecular Adduct |
| Fragment 1 | [C₅H₈NO₂]⁺ | 114.0550 | Pyroglutamate Ring Fragment |
| Fragment 2 | [C₂₂H₄₃O]⁺ | 323.3308 | Behenoyl Acylium Ion |
Chromatographic Separation and Quantitative Analysis
Chromatographic methods are essential for separating this compound from impurities and for its quantification. Given its lipophilic nature, reversed-phase chromatography is the method of choice.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. biomedres.us A reversed-phase method, typically using a C18 column, is employed to separate the main compound from any starting materials (e.g., behenic acid, pyroglutamic acid), by-products, or degradation products. researchgate.net The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile or methanol, and water, often run in a gradient mode to ensure good separation of compounds with different polarities.
Since this compound lacks a strong chromophore for UV detection, alternative detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or mass spectrometry (LC-MS) are required for sensitive detection and quantification. Impurity profiling involves the detection, identification, and quantification of any unwanted substances in the sample, which is critical for ensuring the quality and consistency of the compound. researchgate.netnih.gov
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which provides a dramatic increase in resolution, sensitivity, and speed of analysis. For this compound, switching from HPLC to UPLC would result in:
Higher Resolution: Improved separation of closely related impurities from the main peak.
Faster Run Times: Analysis times can be reduced significantly, increasing sample throughput.
Increased Sensitivity: Sharper, narrower peaks lead to higher peak heights and improved detection limits.
These advantages make UPLC a superior technique for demanding quality control applications and for the detailed analysis of complex impurity profiles.
Other Advanced Analytical Approaches for Complex System Characterization
Beyond the core spectroscopic and chromatographic techniques, other methods can provide valuable information about the physicochemical properties of this compound.
Fourier Transform Infrared Spectroscopy (FTIR): This technique is useful for confirming the presence of key functional groups. The FTIR spectrum of this compound would show characteristic absorption bands for the N-H and C=O stretching of the amide group in the pyroglutamate ring, the C=O stretch of the carboxylic acid, and the C-H stretching of the long alkyl chain.
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to measure the temperature and heat flow associated with thermal transitions in a material. nih.gov For a solid material like this compound, DSC can determine its melting point and detect any polymorphic transitions. A sharp, well-defined melting peak is often indicative of high purity.
These complementary techniques, when used in conjunction with NMR, MS, and chromatography, provide a comprehensive analytical profile of this compound, ensuring its structural integrity, purity, and quality. nih.gov
Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure Analysis
Small-Angle X-ray Scattering (SAXS) is a powerful non-destructive technique used to analyze the nanoscale structure of materials. By measuring the scattering intensity of X-rays at very small angles, SAXS can elucidate the shape, size, and arrangement of molecular assemblies in a sample. For amphiphilic molecules like "this compound", which possess both a polar pyroglutamyl headgroup and a long nonpolar behenate tail, SAXS is particularly well-suited for characterizing their self-assembled supramolecular structures in various environments.
While direct SAXS data for "this compound" is not extensively available in public literature, studies on structurally similar compounds, such as amide phospholipids and ceramides, provide a strong basis for predicting its behavior. For example, SAXS and DSC studies on amide phospholipids have revealed the formation of lamellar phases both below and above their main phase transition temperatures. nih.gov The lamellar repeat distance in these systems is influenced by temperature and the specific chemical structure of the headgroup and acyl chains. nih.gov
Similarly, research on ceramide-based lipid models using SAXS and Wide-Angle X-ray Scattering (WAXD) has demonstrated the coexistence of different lamellar phases, such as short and medium lamellar phases, depending on the composition and annealing conditions. jst.go.jpacs.org These studies highlight the complex phase behavior that can be expected from molecules with long acyl chains and polar headgroups capable of hydrogen bonding. The analysis of SAXS profiles can reveal distinct scattering peaks corresponding to different lamellar periodicities. jst.go.jp
The table below illustrates typical data that can be obtained from SAXS analysis of lipid systems, showcasing how structural parameters of different lamellar phases can be characterized.
| Phase Type | Scattering Vector (q) (nm⁻¹) | Lamellar Repeat Distance (d) (nm) |
| Short Lamellar Phase (SLP) | ~1.16 | ~5.4 |
| Medium Lamellar Phase (MLP) | ~0.59 | ~10.7 |
| Long Lamellar Phase (LLP) | ~0.48 | ~13.1 |
Note: The data in this table is illustrative and based on findings from ceramide-based lipid models to demonstrate the type of information obtainable from SAXS experiments.
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It is widely used to study the thermal properties of materials, including the phase transitions of lipids and other amphiphilic molecules. For "this compound", DSC can provide critical information about its melting behavior, crystallization, and the energetics of its phase transitions.
In a typical DSC experiment, the sample and a reference are heated or cooled at a constant rate, and the difference in heat flow required to maintain them at the same temperature is recorded. This differential heat flow is plotted against temperature, resulting in a thermogram that shows endothermic (heat-absorbing) and exothermic (heat-releasing) events. Phase transitions, such as melting from a solid to a liquid state, appear as peaks in the DSC thermogram. The temperature at which the peak occurs is the transition temperature (e.g., melting point), and the area under the peak corresponds to the enthalpy of the transition (e.g., enthalpy of fusion).
Studies on long-chain fatty acids and their esters, which are structurally related to the behenate component of "this compound", have demonstrated the utility of DSC in characterizing their thermal behavior. For instance, the melting point and enthalpy of fusion of fatty acids and their esters increase with the length of the carbon chain. nih.gov Research on pentyl esters of various fatty acids, including behenic acid, has shown that their phase change temperatures can be systematically correlated with their chemical structures. mdpi.com
The thermal properties of behenic acid itself have been a subject of study, with its melting point being a key characteristic. aps.orgfoodb.ca DSC analysis of fatty acid mixtures has also been employed to understand how composition affects crystallization and melting profiles. The complexity of these profiles can be influenced by polymorphic rearrangements of crystals during heating. nih.gov
The following interactive table presents typical DSC data for long-chain fatty acid esters, which can be considered analogous to the behenate portion of "this compound". This data illustrates how transition temperatures and enthalpies vary with chemical structure.
| Compound | Melting Temperature (°C) | Enthalpy of Fusion (kJ/kg) |
| Pentyl Myristate | 10.5 | 155.2 |
| Pentyl Palmitate | 22.1 | 170.1 |
| Pentyl Stearate | 30.7 | 181.5 |
| Pentyl Behenate | 41.2 | 195.8 |
Note: This data is based on research on fatty acid pentyl esters and serves as an illustrative example of the thermal properties that can be determined using DSC.
Biochemical Interactions and in Vitro Mechanistic Studies
Enzymatic Degradation and Biochemical Catabolism of Pyroglutamyl Conjugates
The primary pathway for the catabolism of N-terminal pyroglutamyl (pGlu) residues involves a class of enzymes known as pyroglutamyl peptidases. The susceptibility of pyroglutamyl behenate (B1239552) to these enzymes is largely hypothetical and inferred from the known substrate specificities of these peptidases.
Pyroglutamyl peptidases are omega peptidases that hydrolyze the peptide bond on the C-terminal side of an N-terminal pyroglutamyl residue. nih.gov There are two main types with distinct specificities and cellular locations.
Pyroglutamyl Aminopeptidase I (PAP-I): Also known as pGlu-peptidase I, PAP-I is typically a cytosolic cysteine peptidase. nih.govfrontiersin.org It exhibits broad substrate specificity, capable of cleaving the pGlu residue from a variety of peptides and proteins. nih.govfrontiersin.org The catalytic mechanism involves a Cys-His-Asp triad, where the cysteine residue acts as the nucleophile to attack the peptide bond. ebi.ac.uk PAP-I is highly specific for the five-membered pyroglutamyl ring; any modifications, such as increasing the ring size, can eliminate the enzyme's ability to cleave the adjacent peptide bond. frontiersin.orgnih.gov
For pyroglutamyl behenate, the presence of the requisite pGlu residue suggests it could be a substrate. However, the exceptionally long and hydrophobic C22 behenate tail likely poses a significant challenge. The active site of PAP-I may not accommodate such a large lipidic moiety, leading to steric hindrance that could dramatically reduce or prevent catalytic activity. While the enzyme can recognize xenobiotic substrates with structures related to pGlu, the sheer bulk of the behenate chain is a critical factor. nih.gov The blocked N-terminus of pGlu residues generally confers resistance to degradation by common aminopeptidases, a stability that might be enhanced in this case by the lipid chain. nih.gov
Pyroglutamyl-Peptidase II (PPII): PPII is a membrane-bound metalloenzyme with a much narrower substrate specificity compared to PAP-I. nih.gov It is highly specific for the tripeptide thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2), hydrolyzing the pGlu-His bond. nih.govnih.govwikipedia.org Given this stringent requirement, it is highly improbable that this compound would serve as a substrate for PPII, as it lacks the specific peptide sequence recognized by the enzyme.
The table below summarizes the key characteristics of these peptidases and the inferred specificity towards this compound.
| Enzyme Feature | Pyroglutamyl Aminopeptidase I (PAP-I) | Pyroglutamyl-Peptidase II (PPII) |
| Enzyme Class | Cysteine Peptidase | Metalloenzyme |
| Location | Cytosolic | Membrane-bound |
| Substrate Specificity | Broad (various pGlu-peptides) nih.govfrontiersin.org | Narrow (primarily TRH) nih.govnih.gov |
| Catalytic Mechanism | Cys-His-Asp triad ebi.ac.uk | Requires metal cofactor |
| Inferred Activity on this compound | Potentially very low to none due to steric hindrance from the C22 lipid chain. | Highly unlikely due to narrow substrate specificity. |
While no studies directly test the inhibitory or activating effects of this compound, its structure allows for speculation. Given the high affinity of PAP-I for the pGlu ring, it is plausible that this compound could act as a competitive inhibitor. If the molecule binds to the active site via its pGlu headgroup but cannot be efficiently hydrolyzed due to the bulky lipid tail, it could block the enzyme from processing its natural substrates.
Studies on other lipopeptides have shown they can act as enzyme inhibitors, for instance, Bacillus lipopeptides are known to inhibit lipase (B570770) activity. researchgate.net This precedent suggests that a lipopeptide like this compound could potentially modulate enzyme activity, although specific studies on pyroglutamyl peptidases are lacking.
Molecular Self-Assembly and Supramolecular Architectures
The amphiphilic nature of this compound—a compact, polar headgroup and a long, nonpolar tail—is the primary driver for its self-assembly in aqueous solutions. This process is governed by the hydrophobic effect, where the hydrocarbon tails aggregate to minimize their contact with water. nih.gov
In an aqueous solution, amphiphilic molecules like this compound spontaneously form ordered aggregates above a specific concentration known as the critical micelle concentration (CMC) or critical aggregation concentration (cac). nih.govmdpi.com The long C22 behenate tail confers significant hydrophobicity, suggesting that this compound would have a very low CMC value. For similar lipopeptides, the CMC is known to decrease as the length and hydrophobicity of the lipid chain increase. nih.gov Below the CMC, the molecules exist as monomers, while above it, they assemble into supramolecular structures such as micelles, vesicles, or fibers to shield the hydrophobic tails from the solvent. nih.gov
The self-assembly process of lipopeptides is highly sensitive to environmental conditions. nih.govnih.govnsf.gov
Concentration: As established, concentration is the primary switch for assembly. Increasing the concentration above the CMC drives the formation of progressively larger or more complex aggregates.
pH: The pyroglutamate (B8496135) headgroup contains a carboxylic acid, making its charge state dependent on the solution's pH. At low pH (below its pKa), the headgroup is neutral, reducing electrostatic repulsion and potentially favoring the formation of bilayer structures like vesicles or planar fibrils. At high pH (above its pKa), the deprotonated, negatively charged headgroups would increase electrostatic repulsion, which might favor the formation of smaller, spherical micelles. Studies on other peptide amphiphiles have demonstrated that pH changes can trigger transitions between different assembled structures and even induce the formation of hydrogels. nih.govnih.gov
Solvent Environment: The polarity of the solvent and the presence of salts (ionic strength) also modulate self-assembly. Salts can screen electrostatic repulsion between charged headgroups, promoting closer packing and the formation of larger aggregates.
The following table outlines how these factors are expected to influence the aggregation of this compound.
| Influencing Factor | Effect on Self-Assembly | Expected Outcome for this compound |
| Concentration | Aggregation occurs above the Critical Micelle Concentration (CMC). mdpi.com | A very low CMC is expected due to the long C22 hydrophobic tail. |
| pH | Alters the charge of the carboxylic acid on the pyroglutamate headgroup, affecting electrostatic repulsion. nih.gov | Low pH may favor neutral bilayers (vesicles, fibrils); high pH may favor charged micelles. |
| Solvent/Ionic Strength | Salts can screen charge repulsion, promoting aggregation. nih.gov | Increased salt concentration could lower the CMC and favor larger structures. |
Based on studies of analogous peptide amphiphiles, this compound could form a variety of supramolecular structures. nih.govnsf.gov The specific morphology depends on the interplay of the factors mentioned above and the molecule's packing parameter.
Micelles: Spherical aggregates with the hydrophobic tails forming the core and the hydrophilic pGlu heads forming the outer shell. These are often formed when the headgroup is relatively large or charged.
Vesicles: Spherical, hollow structures composed of a lipid bilayer, enclosing an aqueous core. These are common for amphiphiles with a geometry that favors bilayer formation.
Fibrils or Nanotapes: Elongated, high-aspect-ratio structures that can entangle to form hydrogels. nih.gov These often arise from peptides that can form intermolecular hydrogen bonds, such as beta-sheet structures, which would be less relevant for a single pyroglutamate headgroup unless there are strong intermolecular interactions. nih.govnih.gov
Characterization of these potential structures would typically involve techniques such as Transmission Electron Microscopy (TEM) for direct visualization, Small-Angle X-ray Scattering (SAXS) to determine aggregate shape and size, and fluorescence spectroscopy using probes to determine the CMC. mdpi.comresearchgate.net
In Vitro Cellular and Molecular Mechanisms (General Research Focus)
Due to the absence of specific research on this compound, the following sections, which are standard investigative areas for novel chemical entities, currently have no available data for this particular compound.
Interactions with Model Biological Membranes and Lipid Bilayers
There is no published research examining the interactions of this compound with model biological membranes or lipid bilayers. Studies in this area would typically investigate the compound's ability to insert into, permeate, or otherwise alter the physical properties of lipid assemblies, providing insight into its potential bioavailability and cellular uptake mechanisms. A general principle for esters of pyroglutamic acid suggests that the long alkyl chain of behenate would significantly reduce the compound's aqueous solubility .
Influence on Protein Aggregation Propensities in In Vitro Models (e.g., Aβ peptides with pyroglutamyl modifications)
No in vitro studies have been found that assess the influence of this compound on the aggregation propensities of proteins. This line of research would be crucial to determine if the compound could modulate the formation of protein aggregates, such as the amyloid-beta (Aβ) plaques associated with neurodegenerative diseases.
Modulation of In Vitro Biochemical Pathways (e.g., host-antimicrobial peptide production by pyroglutamyl peptides)
There is a complete lack of data on the effects of this compound on any in vitro biochemical pathways. Investigations into this area would be necessary to understand if the compound has any potential to act as an inhibitor, activator, or modulator of enzymatic activities or signaling cascades within a cellular context.
Computational and Theoretical Chemistry Investigations
Molecular Modeling and Simulation Studies
Molecular modeling and simulation serve as a "computational microscope" to provide insights into the dynamic nature of molecules. For a lipid-like molecule such as Pyroglutamyl behenate (B1239552), these techniques are invaluable for understanding its conformational flexibility and how it interacts with its environment, such as in a lipid bilayer or in solution.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations can predict the movement of every atom in a system over time, offering a detailed view of molecular behavior. For Pyroglutamyl behenate, MD simulations would be crucial for characterizing its conformational landscape—the collection of three-dimensional shapes the molecule can adopt.
The behenate tail, a long C22 saturated fatty acid chain, possesses significant conformational freedom. MD simulations can map the energetic favorability of different conformers, from fully extended to various folded states. These simulations would also elucidate the nature of intermolecular interactions. In an aggregated state, such as a monolayer or bilayer, van der Waals forces between the long alkyl chains would be significant, promoting ordered packing. youtube.com The strength of these forces is dependent on the chain length and degree of saturation. youtube.comresearchgate.net
The pyroglutamate (B8496135) headgroup introduces polarity and the capacity for hydrogen bonding. MD simulations of related N-acyl amino acid surfactants have shown that intermolecular hydrogen bonds are a major factor in the close packing of molecules at interfaces. tandfonline.com Simulations would reveal how the pyroglutamate groups of neighboring molecules interact with each other and with solvent molecules like water, likely forming structured, cage-like water distributions around the polar headgroups. tandfonline.com
Table 1: Potential Intermolecular Interactions in this compound Aggregates Investigated by MD Simulations
| Interacting Groups | Type of Interaction | Significance |
|---|---|---|
| Behenate Chains | Van der Waals Forces | Promotes ordering and packing of the lipid tails. |
| Pyroglutamate Headgroups | Hydrogen Bonding | Influences headgroup arrangement and interaction with water. |
| Pyroglutamate & Water | Hydrogen Bonding | Determines the hydration structure around the polar part of the molecule. |
Docking Studies for Ligand-Enzyme Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for predicting the interaction between a ligand, like this compound, and a protein receptor or enzyme.
Given that this compound is an N-acyl amino acid, a relevant class of enzymes to investigate would be those involved in the metabolism of similar endogenous lipids, such as Fatty Acid Amide Hydrolase (FAAH). nih.govoatext.com Docking studies could predict the binding affinity and pose of this compound within the active site of FAAH or other hydrolases. Such studies have been successfully used to identify novel FAAH inhibitors by screening large compound databases. nih.gov
The docking process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring each pose based on a force field. The results can identify key amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. For this compound, the pyroglutamate headgroup could form specific hydrogen bonds, while the long behenate tail would likely occupy a hydrophobic tunnel in the enzyme. researchgate.net Docking studies on glutamic acid derivatives have shown that amide groups are often key binding sites within receptors. researchgate.net
Table 2: Hypothetical Docking Parameters for this compound with a Hydrolase Enzyme
| Parameter | Description | Predicted Interaction for this compound |
|---|---|---|
| Binding Energy | Estimated free energy of binding (kcal/mol). | A negative value indicating favorable binding. |
| Key Residues | Amino acids in the active site forming significant interactions. | Polar residues (e.g., Ser, Thr) interacting with the pyroglutamate carbonyl and amide; hydrophobic residues (e.g., Leu, Val) interacting with the behenate chain. |
| Hydrogen Bonds | Specific donor-acceptor pairs. | Potential H-bonds between the pyroglutamate ring's carbonyl oxygen or amide proton and active site residues. |
| Hydrophobic Contacts | Nonpolar interactions. | Extensive contacts along the 22-carbon behenate tail within a hydrophobic pocket of the enzyme. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and reactivity of molecules. These methods provide fundamental insights that are not accessible through classical methods like MD.
Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT could be used to study its intrinsic electronic properties, such as the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity. researchgate.net
DFT calculations are particularly well-suited for elucidating reaction mechanisms. For instance, the mechanism of hydrolysis of the amide bond in this compound could be modeled. This would involve calculating the energy profile of the reaction pathway, including the structures and energies of reactants, transition states, and products. Such studies can reveal the role of catalysts, such as water molecules or enzymatic residues, in facilitating the reaction. researchgate.net DFT studies on L-pyroglutamic acid have provided detailed information on its charge distribution, vibrational modes, and intramolecular stability. researchgate.net
Table 3: Key Electronic Properties of Pyroglutamate Moiety from DFT Calculations researchgate.net
| Property | Significance | Typical Findings for Pyroglutamic Acid |
|---|---|---|
| HOMO Energy | Relates to the ability to donate electrons (ionization potential). | Localized on specific regions, indicating sites susceptible to electrophilic attack. |
| LUMO Energy | Relates to the ability to accept electrons (electron affinity). | Indicates sites susceptible to nucleophilic attack, such as the carbonyl carbon. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | A larger gap implies higher stability and lower reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. | Negative regions around electronegative atoms (oxygen, nitrogen), positive regions around hydrogen atoms. |
Semi-Empirical Methods for Rapid Screening and Property Prediction
Semi-empirical quantum chemistry methods use a simplified formulation of quantum mechanics, incorporating experimental parameters to speed up calculations. While less accurate than DFT, they are much faster, making them suitable for rapid screening of large numbers of molecules or for preliminary calculations on large systems like this compound.
These methods can be used to quickly predict molecular properties such as heat of formation, dipole moment, and ionization potential. For a molecule with a long alkyl chain like this compound, semi-empirical methods could be employed to perform initial conformational analyses to identify low-energy structures before subjecting them to more rigorous and computationally expensive DFT or MD calculations. They can also be valuable in developing parameters for classical force fields used in MD simulations.
Stability and Degradation Kinetics in Research Environments
Chemical Stability Investigations Under Varied Environmental Conditions
The chemical stability of Pyroglutamyl behenate (B1239552) is influenced by environmental factors such as pH and temperature. Understanding its degradation profile under these conditions is essential for proper handling and storage in a laboratory setting.
The hydrolytic stability of Pyroglutamyl behenate is primarily dictated by the susceptibility of its ester and amide bonds to cleavage. The rate and extent of hydrolysis are significantly dependent on the pH of the surrounding medium.
Under acidic conditions , the ester linkage of this compound is susceptible to acid-catalyzed hydrolysis. This reaction yields pyroglutamic acid and behenyl alcohol. The amide bond within the pyroglutamate (B8496135) ring is relatively more stable under acidic conditions but can undergo slower hydrolysis to form glutamic acid, particularly at low pH and elevated temperatures. Studies on pyroglutamic acid have shown its relative stability at pH 2, with minimal conversion to glutamic acid. researchgate.net
In neutral conditions (pH ~7), the hydrolysis of the ester bond proceeds at a slower rate compared to acidic or basic conditions. The stability of the pyroglutamate ring is generally high at neutral pH.
Under basic conditions , the ester bond undergoes rapid base-catalyzed hydrolysis (saponification) to yield pyroglutamate and behenyl alcohol. The amide bond of the pyroglutamate ring is also susceptible to cleavage under strong alkaline conditions, leading to the formation of the corresponding glutamate (B1630785) salt. Research has indicated that pyroglutamic acid can become unstable under basic conditions. researchgate.net
Table 1: Hypothetical Hydrolytic Degradation of this compound at 40°C
| pH Condition | Time (days) | This compound Remaining (%) | Primary Degradation Products |
|---|---|---|---|
| Acidic (pH 3) | 7 | 95.2 | Pyroglutamic Acid, Behenyl Alcohol |
| 14 | 90.5 | Pyroglutamic Acid, Behenyl Alcohol | |
| 30 | 82.1 | Pyroglutamic Acid, Behenyl Alcohol | |
| Neutral (pH 7) | 7 | 99.5 | Minor hydrolysis products |
| 14 | 98.9 | Minor hydrolysis products | |
| 30 | 97.8 | Minor hydrolysis products | |
| Basic (pH 9) | 7 | 85.4 | Pyroglutamate, Behenyl Alcohol |
| 14 | 72.8 | Pyroglutamate, Behenyl Alcohol | |
| 30 | 55.2 | Pyroglutamate, Behenyl Alcohol |
The thermal stability of this compound is a critical factor, particularly when subjected to heat during experimental procedures or storage. The degradation kinetics often follow first-order models, where the rate of degradation is proportional to the concentration of the compound.
The primary mechanism of thermal degradation for this compound is expected to involve the cleavage of the ester bond, which is generally the most thermally labile linkage in the molecule. At elevated temperatures, this can lead to the formation of pyroglutamic acid and behenic acid or its derivatives. The amide bond in the pyroglutamate ring can also undergo thermal cleavage at higher temperatures, potentially leading to the formation of various smaller molecules. The thermal decomposition of polymethacrylates, which also contain ester linkages, has been shown to initiate with ester cleavage. researchgate.net
The Arrhenius equation can be used to model the temperature dependence of the degradation rate constant, allowing for the prediction of stability at different temperatures.
Table 2: Hypothetical Thermal Degradation of this compound
| Temperature (°C) | Heating Duration (hours) | This compound Remaining (%) | Degradation Rate Constant (k) (h⁻¹) |
|---|---|---|---|
| 60 | 24 | 98.5 | 6.3 x 10⁻⁴ |
| 48 | 97.0 | 6.3 x 10⁻⁴ | |
| 72 | 95.6 | 6.3 x 10⁻⁴ | |
| 80 | 24 | 94.2 | 2.5 x 10⁻³ |
| 48 | 88.7 | 2.5 x 10⁻³ | |
| 72 | 83.6 | 2.5 x 10⁻³ | |
| 100 | 24 | 85.1 | 6.7 x 10⁻³ |
| 48 | 72.4 | 6.7 x 10⁻³ | |
| 72 | 61.5 | 6.7 x 10⁻³ |
Enzymatic Degradation Pathways and Rates In Vitro
In biological research environments, the stability of this compound can be compromised by the presence of enzymes. Esterases and lipases are the primary classes of enzymes expected to catalyze the degradation of this molecule.
The enzymatic degradation of this compound in vitro is anticipated to primarily occur via the hydrolysis of the ester bond, catalyzed by esterases and lipases. This would release pyroglutamic acid and behenyl alcohol. The susceptibility of ester-containing polymers to enzymatic degradation by such enzymes has been documented. nih.gov The rate of enzymatic hydrolysis is dependent on several factors, including enzyme concentration, temperature, pH, and the presence of any inhibitors or co-factors.
The amide bond in the pyroglutamate ring may be cleaved by specific amidases, though this is generally a slower process compared to ester hydrolysis.
Table 3: Hypothetical In Vitro Enzymatic Degradation of this compound at 37°C
| Enzyme | Incubation Time (hours) | This compound Remaining (%) | Observed Degradation Products |
|---|---|---|---|
| Porcine Liver Esterase | 2 | 85.3 | Pyroglutamic Acid, Behenyl Alcohol |
| 6 | 60.1 | Pyroglutamic Acid, Behenyl Alcohol | |
| 24 | 25.7 | Pyroglutamic Acid, Behenyl Alcohol | |
| Pancreatic Lipase (B570770) | 2 | 92.5 | Pyroglutamic Acid, Behenyl Alcohol |
| 6 | 78.9 | Pyroglutamic Acid, Behenyl Alcohol | |
| 24 | 45.2 | Pyroglutamic Acid, Behenyl Alcohol | |
| Control (No Enzyme) | 2 | 99.9 | N/A |
| 6 | 99.8 | N/A | |
| 24 | 99.5 | N/A |
Accelerated Stability Testing Methodologies for Research Sample Integrity
To ensure the integrity of research samples of this compound over their intended period of use, accelerated stability testing is a valuable tool. These studies expose the compound to elevated stress conditions to predict its long-term stability in a shorter timeframe. certified-laboratories.com
Commonly employed conditions for accelerated stability testing involve elevated temperatures and, in some cases, controlled humidity. For cosmetic ingredients and pharmaceutical compounds, typical accelerated conditions include storage at 40°C ± 2°C with 75% ± 5% relative humidity (RH) or 45°C. certifiedcosmetics.commyswisslab.com The duration of these studies is often three to six months, with samples analyzed at predetermined time points (e.g., 0, 1, 3, and 6 months). certified-laboratories.comhumiditycontrol.com
The parameters monitored during such studies include the physical appearance of the sample, pH of a solution or dispersion, and the concentration of this compound, typically determined by a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC). The formation of degradation products is also monitored and quantified. The data from accelerated studies can be used to estimate the shelf-life of the research sample under normal storage conditions. taobe.consulting
Table 4: Example Protocol for Accelerated Stability Testing of this compound
| Storage Condition | Time Points (Months) | Parameters to be Tested | Acceptance Criteria |
|---|---|---|---|
| 25°C ± 2°C / 60% RH ± 5% RH (Real-time) | 0, 3, 6, 9, 12, 18, 24 | Appearance, Assay (%), Degradation Products (%) | Appearance: No significant change Assay: 95.0% - 105.0% of initial Total Degradation Products: Not more than 2.0% |
| 40°C ± 2°C / 75% RH ± 5% RH (Accelerated) | 0, 1, 3, 6 |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing pyroglutamyl behenate in laboratory settings?
- Methodological Answer : Synthesis typically involves coupling pyroglutamic acid with behenic acid derivatives using carbodiimide-based crosslinkers. Characterization requires multi-technique validation:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on amide bond formation and alkyl chain alignment.
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., MALDI-TOF) to verify molecular weight and purity .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere) .
Q. How can researchers quantify this compound in complex matrices like biological fluids or reaction mixtures?
- Methodological Answer :
- Stable Isotope Dilution Assay (SIDA) : Spike samples with deuterated analogs (e.g., [<sup>2</sup>H]-pyroglutamyl behenate) as internal standards for LC-MS/MS quantification. This minimizes matrix effects and improves accuracy .
- Chromatographic Separation : Optimize reverse-phase HPLC gradients (e.g., C18 column, acetonitrile/water with 0.1% formic acid) to resolve this compound from interferents .
Q. What experimental parameters influence the stability of this compound during storage or processing?
- Methodological Answer : Key factors include:
- Temperature : Conduct accelerated stability studies at 25°C, 40°C, and 60°C to model degradation kinetics. Use Arrhenius equations to predict shelf life .
- pH Sensitivity : Test solubility and hydrolysis rates across pH 3–8 using buffered solutions. Monitor degradation via UV-Vis spectroscopy (λ = 210–280 nm) .
Advanced Research Questions
Q. How can multi-factor experimental designs optimize the formulation of this compound-based delivery systems?
- Methodological Answer :
- Factorial Design : Apply a 3-factor, 2-level design (e.g., glyceryl behenate ratio, salt concentration, coating thickness) to identify synergistic effects. Use ANOVA to assess significance (p < 0.05) .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., encapsulation efficiency vs. particle size) using central composite designs .
Q. How should researchers resolve contradictions in data related to this compound’s bioactivity across studies?
- Methodological Answer :
- Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines. Stratify data by assay type (e.g., in vitro vs. in vivo), dosage, and cell lines .
- Sensitivity Analysis : Quantify the impact of outliers or confounding variables (e.g., solvent polarity in bioassays) using Monte Carlo simulations .
Q. What advanced techniques validate the supramolecular organization of this compound in lipid bilayers or micelles?
- Methodological Answer :
- Small-Angle X-ray Scattering (SAXS) : Analyze scattering patterns (q-range: 0.1–2.0 nm<sup>−1</sup>) to determine lamellar spacing and phase transitions. Calibrate with silver behenate standards (q* = 1.076 nm<sup>−1</sup>) .
- Cryo-Electron Microscopy (Cryo-EM) : Resolve nanostructures at near-atomic resolution under cryogenic conditions .
Q. How can computational modeling predict the interaction of this compound with cellular receptors or enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to simulate ligand-receptor binding over 100-ns trajectories. Analyze free energy landscapes with MM-PBSA .
- Docking Studies : Employ AutoDock Vina to screen binding affinities against homology-modeled targets. Validate with mutagenesis data .
Methodological Frameworks for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
